molecular formula C6H7Cl2NO2S B3194085 4-Aminobenzene-1-sulfonyl chloride hydrochloride CAS No. 78798-60-4

4-Aminobenzene-1-sulfonyl chloride hydrochloride

Cat. No. B3194085
CAS RN: 78798-60-4
M. Wt: 228.1 g/mol
InChI Key: RDRDUBPVWACSIO-UHFFFAOYSA-N
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Description

4-Aminobenzene-1-sulfonyl chloride hydrochloride, also known as sulfanilic acid chloride or SAC, is a chemical compound used in various scientific research applications. It is a white crystalline powder that is soluble in water and ethanol. SAC is commonly used in the synthesis of dyes and pharmaceuticals due to its ability to react with amines and phenols.

Mechanism of Action

SAC acts as a sulfonating agent, which means it can add a sulfonic acid group (-SO3H) to a molecule. This can alter the physicochemical properties of the molecule, making it more or less soluble in water. SAC can also react with amines and phenols to form sulfonamides, which have antibacterial properties. The mechanism of action of SAC is dependent on the specific application.
Biochemical and Physiological Effects
SAC has no known biochemical or physiological effects in humans. It is not used as a drug and is not ingested or absorbed by the body. However, sulfonamides, which are synthesized using SAC, can have a variety of biochemical and physiological effects depending on their specific application.

Advantages and Limitations for Lab Experiments

One advantage of using SAC in lab experiments is its ability to react with a wide range of amines and phenols. This makes it a versatile reagent in the synthesis of various compounds. SAC is also relatively inexpensive and easy to obtain. However, SAC is highly reactive and can be dangerous if mishandled. It is also sensitive to moisture and should be stored in a dry environment.

Future Directions

There are many future directions for the use of SAC in scientific research. One potential application is in the synthesis of new antibacterial agents. SAC could be used to synthesize sulfonamides with improved antibacterial properties. SAC could also be used in the synthesis of new dyes and pigments for use in the textile and printing industries. Additionally, SAC could be used in the detection and quantification of other molecules, such as neurotransmitters or hormones. Further research is needed to explore these potential applications of SAC.
Conclusion
In conclusion, 4-Aminobenzene-1-sulfonyl chloride hydrochloride is a versatile reagent with a wide range of scientific research applications. It is commonly used in the synthesis of dyes, pharmaceuticals, and agrochemicals. SAC acts as a sulfonating agent and can react with amines and phenols to form sulfonamides with antibacterial properties. SAC has advantages and limitations for lab experiments and has many potential future directions for scientific research.

Scientific Research Applications

SAC has a wide range of scientific research applications due to its ability to react with amines and phenols. It is commonly used in the synthesis of dyes, pharmaceuticals, and agrochemicals. SAC is also used in the detection and quantification of amino acids and proteins. It is used in the production of sulfanilamide, a drug used to treat bacterial infections. SAC is also used in the synthesis of sulfonamides, which are used to treat a variety of diseases such as diabetes, hypertension, and cancer.

properties

IUPAC Name

4-aminobenzenesulfonyl chloride;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO2S.ClH/c7-11(9,10)6-3-1-5(8)2-4-6;/h1-4H,8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDRDUBPVWACSIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Aminobenzene-1-sulfonyl chloride hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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